molecular formula C12H10FNO4S B6247590 2-amino-4-phenoxyphenyl sulfurofluoridate CAS No. 2411266-54-9

2-amino-4-phenoxyphenyl sulfurofluoridate

Cat. No.: B6247590
CAS No.: 2411266-54-9
M. Wt: 283.3
InChI Key:
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Description

2-amino-4-phenoxyphenyl sulfurofluoridate is a chemical compound with a complex molecular structure. It has gained importance in recent years due to its varied applications in different fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-amino-4-phenoxyphenyl sulfurofluoridate typically involves multiple steps. One common method includes the use of sulfonyl fluorides as starting materials. These are often synthesized through the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions . The process may involve the use of catalysts such as palladium, copper, or nickel to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-phenoxyphenyl sulfurofluoridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl chlorides, while substitution reactions can produce various sulfonamide derivatives .

Scientific Research Applications

2-amino-4-phenoxyphenyl sulfurofluoridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-4-phenoxyphenyl sulfurofluoridate involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-phenoxyphenyl sulfonate
  • 2-amino-4-phenoxyphenyl sulfonamide
  • 2-amino-4-phenoxyphenyl sulfonyl chloride

Uniqueness

2-amino-4-phenoxyphenyl sulfurofluoridate is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly valuable in applications requiring selective covalent modification of biomolecules .

Properties

CAS No.

2411266-54-9

Molecular Formula

C12H10FNO4S

Molecular Weight

283.3

Purity

95

Origin of Product

United States

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